molecular formula C21H18OS B14604511 9-[4-(Methanesulfinyl)phenyl]-9-methyl-9H-fluorene CAS No. 60253-10-3

9-[4-(Methanesulfinyl)phenyl]-9-methyl-9H-fluorene

Cat. No.: B14604511
CAS No.: 60253-10-3
M. Wt: 318.4 g/mol
InChI Key: ZBWAWJSXMAXVOA-UHFFFAOYSA-N
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Description

9-[4-(Methanesulfinyl)phenyl]-9-methyl-9H-fluorene: is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a methanesulfinyl group attached to a phenyl ring, which is further connected to a fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-(Methanesulfinyl)phenyl]-9-methyl-9H-fluorene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Fluorene Core: The fluorene core can be synthesized through Friedel-Crafts alkylation of biphenyl with a suitable alkyl halide, followed by cyclization.

    Introduction of the Methanesulfinyl Group: The methanesulfinyl group can be introduced via sulfoxidation of a corresponding sulfide precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: The phenyl ring with the methanesulfinyl group is then coupled to the fluorene core using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanesulfinyl group can undergo further oxidation to form a sulfone group using strong oxidizing agents.

    Reduction: The methanesulfinyl group can be reduced back to a sulfide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 9-[4-(Methanesulfinyl)phenyl]-9-methyl-9H-fluorene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its fluorescent properties make it useful in imaging and diagnostic applications.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is explored for its applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its structural features contribute to the development of materials with improved electronic properties.

Mechanism of Action

The mechanism of action of 9-[4-(Methanesulfinyl)phenyl]-9-methyl-9H-fluorene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanesulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    9-Anthraldehyde oxime: A compound with a similar fluorene core but different functional groups.

    4-[4-(4-Fluorophenyl)-2-[4-[®-methylsulfinyl]phenyl]-1H-imidazol-5-yl]pyridine: A compound with a methanesulfinyl group but different core structure.

Uniqueness

9-[4-(Methanesulfinyl)phenyl]-9-methyl-9H-fluorene is unique due to the combination of its fluorene core and methanesulfinyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.

Properties

CAS No.

60253-10-3

Molecular Formula

C21H18OS

Molecular Weight

318.4 g/mol

IUPAC Name

9-methyl-9-(4-methylsulfinylphenyl)fluorene

InChI

InChI=1S/C21H18OS/c1-21(15-11-13-16(14-12-15)23(2)22)19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-14H,1-2H3

InChI Key

ZBWAWJSXMAXVOA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=C(C=C4)S(=O)C

Origin of Product

United States

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